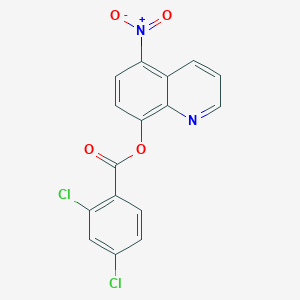

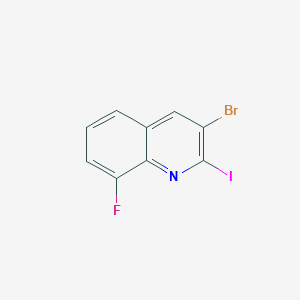

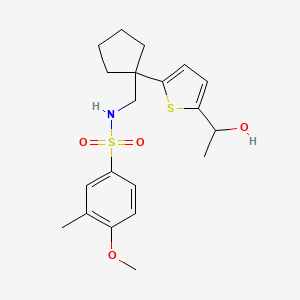

![molecular formula C23H22N4O2 B2497882 N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide CAS No. 953216-37-0](/img/structure/B2497882.png)

N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound belongs to the class of imidazo[1,2-b]pyridazines, a group of chemicals known for their diverse chemical reactions, physical and chemical properties. Research in this area has focused on the synthesis of these compounds and their molecular characteristics.

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines, including compounds similar to the specified chemical, involves the preparation from relevant pyridazin-3-amines and arylglyoxals, followed by O-alkylation of the corresponding imidazo[1,2-b]pyridazin-3(5H)-ones with diazoalkanes. This method has been utilized to prepare a series of 3-alkoxy-6-halogeno-2-phenyl (and 4′-substituted phenyl) imidazo[1,2-b]pyridazines (Barlin, 1986).

Molecular Structure Analysis

Molecular structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives, which share a core structure with the specified compound, have been conducted to understand the inclination of the phenyl ring in relation to the imidazole rings, revealing distinct molecular orientations and interactions (Dhanalakshmi et al., 2018).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including the Mannich reaction, condensation reactions, and exhibit specific reactivity patterns such as those involving carboxylic acids, esters, and quaternary salts derived from this ring system (Lombardino, 1968).

Physical Properties Analysis

The analysis of physical properties includes studying the crystalline structure and stability, solubility in different solvents, and the melting points of derivatives, which are crucial for understanding the behavior and application of these compounds in various conditions.

Chemical Properties Analysis

Chemical properties involve the reactivity of the imidazo[1,2-b]pyridazine core with different functional groups, its potential for substitution reactions, and the effects of different substituents on the chemical stability and reactivity of the compound. The electron-donating and withdrawing effects of substituents have been shown to significantly affect the chemical behavior and luminescence properties of these compounds (Teranishi et al., 1999).

Aplicaciones Científicas De Investigación

Heterocyclic N-oxide Derivatives in Drug Development

Heterocyclic N-oxide derivatives, which are structurally related to the compound , have been extensively studied for their potential in organic synthesis, catalysis, and drug applications. These compounds are valued for their versatility as synthetic intermediates and their biological significance, showing promising functionalities in areas including metal complexes formation, catalysts design, and medicinal applications with potential anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Pyridazinones as Selective COX-2 Inhibitors

Pyridazinone compounds, closely related to the compound of interest, have been recognized as potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. This class includes compounds like ABT-963, which demonstrate excellent selectivity, improved solubility, and significant anti-inflammatory potency, suggesting potential applications in treating pain and inflammation associated with conditions like arthritis (Asif, 2016).

Application in Optoelectronic Materials

The incorporation of heterocyclic compounds, such as quinazolines and pyrimidines, into π-extended conjugated systems has been explored for the creation of novel optoelectronic materials. These materials have applications in organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, demonstrating the broad utility of heterocyclic compounds in advanced material sciences (Lipunova et al., 2018).

Insights into Heterocyclic Compounds in Medicinal Chemistry

The imidazo[1,2-b]pyridazine scaffold, part of the compound's structure, is highlighted for its significance in medicinal chemistry, providing a foundation for developing bioactive molecules with a wide range of therapeutic applications. This includes kinase inhibitors like ponatinib, underlining the potential of such structures in drug discovery for diseases such as cancer (Garrido et al., 2021).

Propiedades

IUPAC Name |

N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-3-19(16-7-5-4-6-8-16)23(28)24-18-11-9-17(10-12-18)20-15-27-21(25-20)13-14-22(26-27)29-2/h4-15,19H,3H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNXFENYBXDROJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

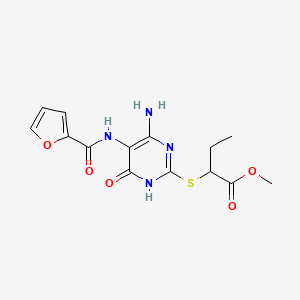

![N-(4-bromo-2-fluorophenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2497811.png)

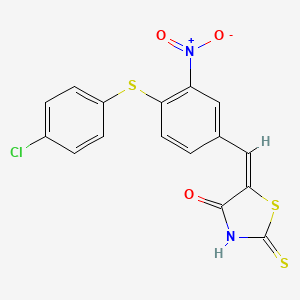

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)

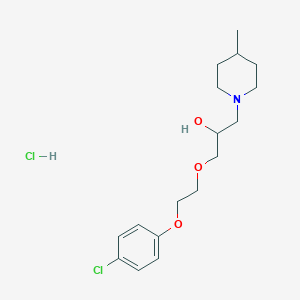

![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)